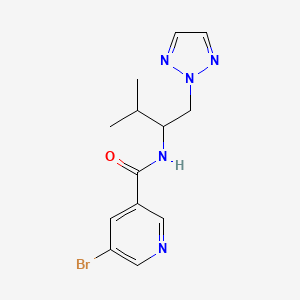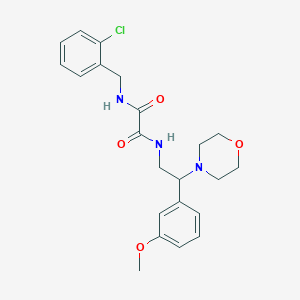![molecular formula C12H9F5O4 B2835476 1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione CAS No. 832737-64-1](/img/structure/B2835476.png)
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione, commonly known as DFM, is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol in various tissues, including the liver and adipose tissue. Inhibition of 11β-HSD1 has been proposed as a potential treatment for metabolic disorders such as type 2 diabetes and obesity.
Mécanisme D'action
DFM exerts its pharmacological effects by inhibiting the activity of 11β-HSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol, which is a key regulator of glucose and lipid metabolism. Inhibition of 11β-HSD1 by DFM leads to a decrease in intracellular cortisol levels, which in turn leads to improved glucose and lipid metabolism. Furthermore, DFM has been shown to have direct anti-inflammatory and anti-fibrotic effects in various tissues, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DFM has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of metabolic disorders. In addition, DFM has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the liver and adipose tissue. These effects may be mediated by the inhibition of 11β-HSD1 and the subsequent decrease in intracellular cortisol levels.
Avantages Et Limitations Des Expériences En Laboratoire
DFM is a potent and selective inhibitor of 11β-HSD1, which makes it a valuable tool for studying the role of this enzyme in glucose and lipid metabolism. However, DFM has some limitations for lab experiments. For example, DFM is highly lipophilic, which may limit its solubility in aqueous solutions. In addition, DFM has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on DFM. First, more studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-fibrotic effects of DFM in various tissues. Second, the potential therapeutic effects of DFM in other diseases, such as non-alcoholic fatty liver disease and cardiovascular disease, should be explored. Third, the development of more potent and selective inhibitors of 11β-HSD1 based on the structure of DFM may lead to the discovery of new therapeutic agents for metabolic disorders.
Méthodes De Synthèse
DFM can be synthesized using a multi-step process starting from 4-methoxyphenol. The first step involves the protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride. This is followed by the introduction of a difluoromethoxy group using difluoromethoxyphenylboronic acid and a palladium catalyst. The resulting intermediate is then subjected to a trifluoroacetylation reaction using trifluoroacetic anhydride and pyridine. The final product, DFM, is obtained after purification by column chromatography.
Applications De Recherche Scientifique
DFM has been extensively studied for its potential therapeutic applications in metabolic disorders. In vitro studies have shown that DFM can inhibit 11β-HSD1 activity in a dose-dependent manner in various cell types, including hepatocytes, adipocytes, and osteoblasts. In vivo studies in animal models have demonstrated that DFM can improve glucose tolerance, insulin sensitivity, and lipid metabolism. Furthermore, DFM has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the liver and adipose tissue.
Propriétés
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5O4/c1-20-9-4-6(2-3-8(9)21-11(13)14)7(18)5-10(19)12(15,16)17/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSPMWLCXVLORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CC(=O)C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2835396.png)
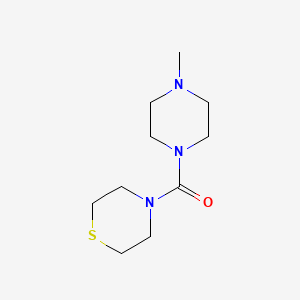
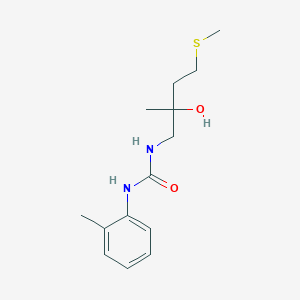
![2-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2835400.png)
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2835403.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2835406.png)
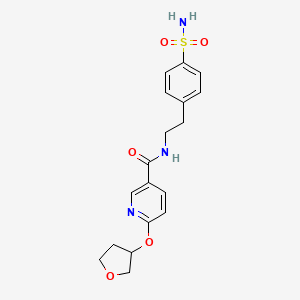
![2-((2-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2835410.png)


